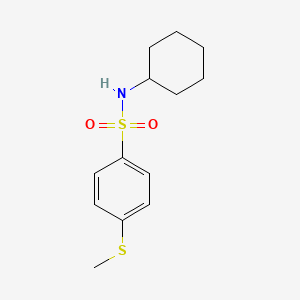
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. CFMP belongs to the class of amides and is synthesized using a specific method that involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the endocannabinoid system. This compound has been shown to inhibit the breakdown of endocannabinoids such as anandamide, which results in increased activation of the CB1 receptor. This activation leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce pain perception by modulating the activity of the CB1 receptor. Additionally, this compound has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good bioavailability and is well-tolerated in animal models. However, one of the limitations of this compound is its relatively low potency compared to other CB1 receptor agonists. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of more potent CB1 receptor agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential as a pharmacological agent. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has been investigated for its potential in treating various conditions such as neuropathic pain, epilepsy, and inflammatory bowel disease. Studies have also shown that this compound has a high affinity for the cannabinoid CB1 receptor, which is involved in the modulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKORAGHLVHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)





![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)